tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Overview
Description
®-1-N-Boc-2-methoxymethylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methoxymethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-N-Boc-2-methoxymethylpiperazine typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the methoxymethyl group. One common method involves the following steps:
Protection of the Piperazine Nitrogen: The piperazine is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the N-Boc protected piperazine.
Introduction of the Methoxymethyl Group: The N-Boc protected piperazine is then reacted with methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethyl group.
Industrial Production Methods: Industrial production of ®-1-N-Boc-2-methoxymethylpiperazine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-1-N-Boc-2-methoxymethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of deprotected piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
®-1-N-Boc-2-methoxymethylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-N-Boc-2-methoxymethylpiperazine involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to undergo various chemical transformations. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-1-N-Boc-2-methylpiperazine: Similar structure but lacks the methoxymethyl group.
®-1-N-Boc-2-ethylpiperazine: Similar structure with an ethyl group instead of a methoxymethyl group.
®-1-N-Boc-2-hydroxymethylpiperazine: Similar structure with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness: ®-1-N-Boc-2-methoxymethylpiperazine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, characterized by its unique structural features that influence its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent. These groups enhance the compound's stability and reactivity, allowing it to interact with various biological targets.
Property | Details |
---|---|
Chemical Formula | C10H20N2O3 |
Molecular Weight | 216.28 g/mol |
CAS Number | 1023301-73-6 |
Structural Features | Piperazine core, Boc group |
The biological activity of this compound is primarily attributed to its ability to participate in hydrogen bonding and other molecular interactions. The methoxymethyl group enhances the compound's solubility and facilitates its interaction with specific receptors or enzymes within biological systems.
Interaction with Molecular Targets
Research indicates that this compound can modulate various signaling pathways, particularly those involving:
- Inflammatory Responses: The compound may influence cytokine production, as seen in studies assessing IL-6 levels following TLR7 stimulation in murine models .
- Antitumor Activity: Compounds with similar piperazine structures have shown promise in inhibiting tumor cell growth through mechanisms such as interference with tubulin dynamics and apoptosis induction .
Antitumor Activity
Recent studies have highlighted the potential of piperazine derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB 231 | 34.31 - 39.78 |
Benzimidazole-Piperazine Derivative | U-87 MG | 38.29 - 42.30 |
These findings suggest that modifications to the piperazine structure can enhance antitumor efficacy, making it a candidate for further development in oncology .
Antimicrobial Activity
Piperazine derivatives are also being explored for their antimicrobial properties. The structural modifications in this compound potentially contribute to its effectiveness against multidrug-resistant bacteria by enhancing membrane permeability and inhibiting efflux pumps .
Case Studies
-
Inflammation Model Studies:
In murine models, this compound was administered at varying doses to assess its impact on inflammatory markers post-TLR stimulation. Results indicated a dose-dependent reduction in IL-6 levels, suggesting anti-inflammatory potential . -
Cancer Cell Line Evaluation:
A series of experiments evaluated the cytotoxicity of various piperazine derivatives against human cancer cell lines, establishing that compounds with structural similarities to this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJNXXZXCRBCC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679630 | |
Record name | tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023301-73-6 | |
Record name | tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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